Cas no 2227876-06-2 ((1S)-2-amino-1-(1-methyl-1H-indol-7-yl)ethan-1-ol)

(1S)-2-Amino-1-(1-methyl-1H-indol-7-yl)ethan-1-ol is a chiral β-amino alcohol derivative featuring a 1-methylindole scaffold. This compound is of interest in medicinal chemistry and asymmetric synthesis due to its structural motif, which is commonly found in biologically active molecules. The presence of both amino and hydroxyl functional groups on a stereogenic center allows for versatile applications in the design of ligands, catalysts, or pharmacophores. Its indole core contributes to potential interactions with biological targets, while the (1S)-configuration ensures enantioselective reactivity. The compound is typically utilized in research settings for the development of novel therapeutic agents or as a building block in organic synthesis. Proper handling under inert conditions is recommended due to its reactive functional groups.
(1S)-2-amino-1-(1-methyl-1H-indol-7-yl)ethan-1-ol structure
2227876-06-2 structure
Product Name:(1S)-2-amino-1-(1-methyl-1H-indol-7-yl)ethan-1-ol
CAS No:2227876-06-2
MF:C11H14N2O
MW:190.241662502289
CID:5890752
PubChem ID:96749124
Update Time:2025-06-26

(1S)-2-amino-1-(1-methyl-1H-indol-7-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-2-amino-1-(1-methyl-1H-indol-7-yl)ethan-1-ol
    • EN300-1774600
    • 2227876-06-2
    • Inchi: 1S/C11H14N2O/c1-13-6-5-8-3-2-4-9(11(8)13)10(14)7-12/h2-6,10,14H,7,12H2,1H3/t10-/m1/s1
    • InChI Key: PIMQBJKQOYAFQG-SNVBAGLBSA-N
    • SMILES: O[C@H](CN)C1C=CC=C2C=CN(C)C=12

Computed Properties

  • Exact Mass: 190.110613074g/mol
  • Monoisotopic Mass: 190.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 51.2Ų

(1S)-2-amino-1-(1-methyl-1H-indol-7-yl)ethan-1-ol Pricemore >>

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(1S)-2-amino-1-(1-methyl-1H-indol-7-yl)ethan-1-ol Related Literature

Additional information on (1S)-2-amino-1-(1-methyl-1H-indol-7-yl)ethan-1-ol

Research Brief on (1S)-2-amino-1-(1-methyl-1H-indol-7-yl)ethan-1-ol (CAS: 2227876-06-2): Recent Advances and Applications

The compound (1S)-2-amino-1-(1-methyl-1H-indol-7-yl)ethan-1-ol (CAS: 2227876-06-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the compound's role as a chiral building block in the synthesis of complex molecules, particularly in the development of novel indole-based therapeutics. Indole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific stereochemistry of (1S)-2-amino-1-(1-methyl-1H-indol-7-yl)ethan-1-ol makes it a valuable intermediate in the synthesis of enantiomerically pure drugs, which are increasingly important in modern medicine.

One of the key advancements in the synthesis of this compound involves the use of asymmetric catalytic methods, which have improved both the yield and enantiomeric purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient enzymatic resolution process for the production of (1S)-2-amino-1-(1-methyl-1H-indol-7-yl)ethan-1-ol, achieving >99% enantiomeric excess. This method not only reduces the environmental impact of traditional chemical synthesis but also enhances the scalability of production for industrial applications.

In terms of biological activity, preliminary in vitro studies have shown that (1S)-2-amino-1-(1-methyl-1H-indol-7-yl)ethan-1-ol exhibits moderate inhibitory effects on certain kinase enzymes implicated in cancer progression. While the exact mechanism of action remains under investigation, researchers hypothesize that the compound's ability to modulate protein-protein interactions may contribute to its observed bioactivity. Further studies are needed to elucidate its pharmacokinetic and pharmacodynamic properties.

The potential applications of this compound extend beyond oncology. Recent patent filings indicate its use in the development of neuroprotective agents, with particular interest in its ability to cross the blood-brain barrier. This property, combined with its structural versatility, positions (1S)-2-amino-1-(1-methyl-1H-indol-7-yl)ethan-1-ol as a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.

Despite these promising developments, challenges remain in the optimization of this compound for clinical use. Issues such as metabolic stability, oral bioavailability, and potential toxicity profiles require further investigation. Collaborative efforts between academic researchers and pharmaceutical companies are expected to accelerate the translation of these findings into viable therapeutic candidates.

In conclusion, (1S)-2-amino-1-(1-methyl-1H-indol-7-yl)ethan-1-ol (CAS: 2227876-06-2) represents an exciting area of research in chemical biology and drug discovery. Its unique structural features and demonstrated biological activities make it a compound of significant interest for future therapeutic development. Continued research into its synthesis, mechanism of action, and potential applications will be crucial in unlocking its full pharmaceutical potential.

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